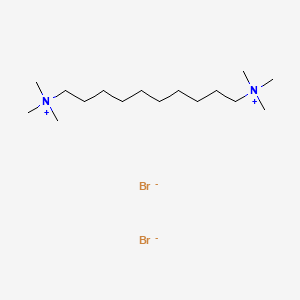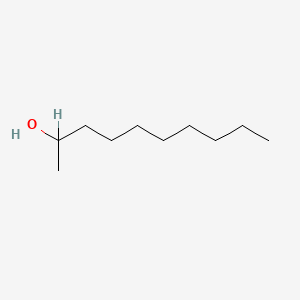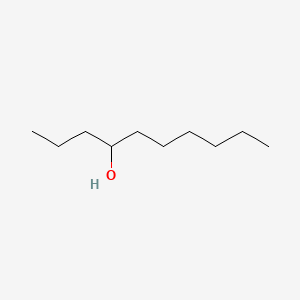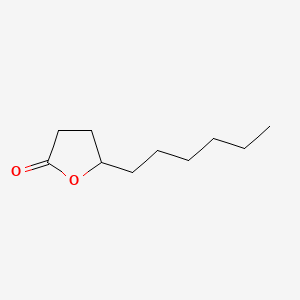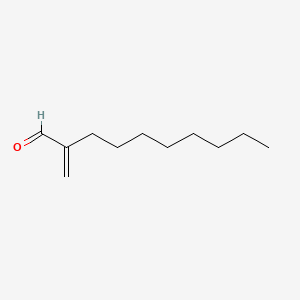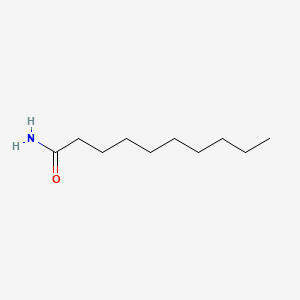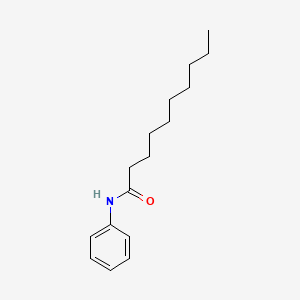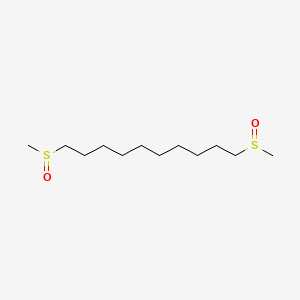
癸酰左旋肉碱
描述
O-Decanoyl-L-carnitine is an O-acyl-L-carnitine that is L-carnitine having decanoyl as the acyl substituent . It is a specific diagnostic metabolite biomarker, found in medium-chain acyl CoA dehydrogenase (MCAD) deficiency especially in newborns .
Synthesis Analysis
Acylcarnitine analysis is a useful test for identifying patients with inborn errors of mitochondrial fatty acid β-oxidation and certain organic acidemias . The end products, acetyl-CoAs, are converted to acetylcarnitines by carnitine O-acetyltransferase (CrAT) .Molecular Structure Analysis
The molecular formula of O-Decanoyl-L-carnitine is C17H33NO4 . Its molecular weight is 315.4 g/mol . The IUPAC name is (3 R )-3-decanoyloxy-4- (trimethylazaniumyl)butanoate .Chemical Reactions Analysis
The main function of L-carnitine (LC) is the transport of long-chain fatty acids into the mitochondrial matrix for their conversion in energy, via β-oxidation process .科学研究应用
能量代谢和运动适应
研究表明,中长链酰基肉碱(包括癸酰肉碱)在运动的代谢适应中起着重要作用。Lehmann 等人(2010)发现,中等强度的运动会导致中链酰基肉碱显着短暂增加,从而支持体力活动期间的脂质氧化和能量产生Lehmann 等人,2010。
疾病管理中的治疗应用
癌症相关疲劳
Cruciani 等人(2012)的一项研究调查了左旋肉碱补充剂作为癌症相关疲劳的治疗方法。然而,结果并未显示患者疲劳有显着改善,这表明左旋肉碱的治疗作用很复杂Cruciani 等人,2012。
骨关节炎的代谢标志物
Zhang 等人(2014)进行了一项代谢组学分析以识别骨关节炎患者的代谢标志物,揭示了酰基肉碱水平的差异,可以将患者分类为亚组,表明其在发病机制和潜在靶向治疗中的作用Zhang 等人,2014。
潜在的诊断和治疗生物标志物
Xu 等人(2013)对食管鳞状细胞癌的研究确定了酰基肉碱(包括癸酰肉碱)作为潜在的诊断和治疗生物标志物,突出了它们在疾病监测和预后预测中的作用Xu 等人,2013。
作用机制
Target of Action
Decanoyllevocarnitine is an ester derivative of L-carnitine . The primary target of Decanoyllevocarnitine is similar to that of L-carnitine, which is used to treat carnitine deficiency and stimulate gastric and pancreatic secretions in hyperlipoproteinemia .
Mode of Action
Decanoyllevocarnitine increases the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acid in rat hepatocytes . This suggests that it may play a role in the metabolism of fatty acids. L-carnitine, from which Decanoyllevocarnitine is derived, can be synthesized within the body from the amino acids lysine or methionine .
Biochemical Pathways
The biochemical pathways affected by Decanoyllevocarnitine are likely related to those of L-carnitine. L-carnitine is essential for the transport of fatty acids into the mitochondria for β-oxidation . Therefore, Decanoyllevocarnitine, as an ester derivative of L-carnitine, may also be involved in these pathways.
Pharmacokinetics
L-carnitine is eliminated from the body mainly via urinary excretion . Under baseline conditions, the renal clearance of L-carnitine is substantially less than glomerular filtration rate (GFR), indicating extensive (98–99%) tubular reabsorption .
Result of Action
Given its similarity to l-carnitine, it may have similar effects, such as stimulating gastric and pancreatic secretions and treating hyperlipoproteinemias .
安全和危害
属性
IUPAC Name |
(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSYCMHQXPBFU-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021655 | |
| Record name | Decanoyllevocarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Decanoylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3992-45-8, 1492-27-9 | |
| Record name | Decanoyllevocarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003992458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoyllevocarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECANOYLLEVOCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UV9H3KBCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Decanoylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Could decanoyl-L-carnitine serve as a biomarker for diseases like nasopharyngeal carcinoma?
A2: Studies show a significant change in decanoyl-L-carnitine levels in both the serum and urine of nasopharyngeal carcinoma (NPC) patients. [] When combined with other metabolites like creatinine and octanoylcarnitine, it demonstrates potential as part of a diagnostic panel for NPC. []
Q2: What is the connection between decanoyl-L-carnitine and panhypopituitarism?
A3: In males with panhypopituitarism, a lower concentration of decanoyl-L-carnitine alongside higher free carnitine levels suggests a potential disorder in the carnitine shuttle system. [] This finding aligns with the clinical presentation of decreased fatty acid oxidation observed in this condition. [] Furthermore, the ratio of decanoyl-L-carnitine to L-carnitine shows promise as a diagnostic biomarker for panhypopituitarism. []
Q3: Does decanoyl-L-carnitine play a role in the diagnosis of premature ovarian insufficiency (POI)?
A4: Untargeted metabolite analysis has identified decanoyl-L-carnitine as a potential biomarker for POI. [] The study observed significant differences in decanoyl-L-carnitine levels in the plasma of POI patients compared to healthy controls. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



